(R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine
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Overview
Description
®-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-fluoroaniline and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
®-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group and the substituted phenyl ring play crucial roles in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-fluorophenylboronic acid
- 5-(4-Chloro-3-fluorophenyl)pyridine-3-carboxylic acid
Uniqueness
®-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to its chiral nature and the presence of both a trifluoromethyl group and a substituted phenyl ring
Properties
Molecular Formula |
C8H6ClF4N |
---|---|
Molecular Weight |
227.58 g/mol |
IUPAC Name |
(1R)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6ClF4N/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m1/s1 |
InChI Key |
RLCKYRNKLNGOCY-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](C(F)(F)F)N)F)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)N)F)Cl |
Origin of Product |
United States |
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